molecular formula C12H23N B12277692 N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine

N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12277692
M. Wt: 181.32 g/mol
InChI Key: SCQPNHBDFCWGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutan-2-yl)bicyclo[221]heptan-2-amine is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[221]heptane structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction. This involves the reaction of the bicyclo[2.2.1]heptanone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the 3-methylbutan-2-yl Group: The final step involves the alkylation of the amine with 3-methylbutan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23N/c1-8(2)9(3)13-12-7-10-4-5-11(12)6-10/h8-13H,4-7H2,1-3H3

InChI Key

SCQPNHBDFCWGNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CC2CCC1C2

Origin of Product

United States

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